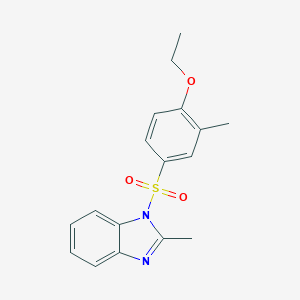

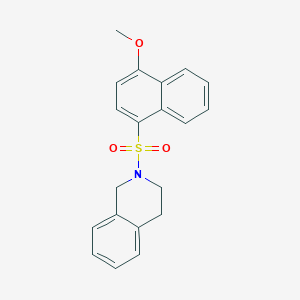

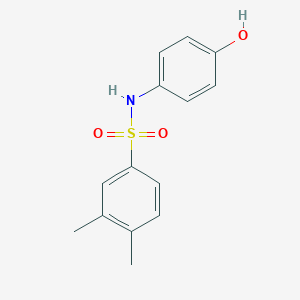

2,4-dimethyl-N-(pyridin-3-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-dimethyl-N-(pyridin-3-yl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound belongs to the class of sulfonamides, which are known for their broad-spectrum antimicrobial activity. In recent years, TAK-659 has gained significant attention due to its potential as a targeted therapy for cancer.

Applications De Recherche Scientifique

Photocatalytic Applications

Research has explored the synthesis, characterization, and photophysicochemical properties of zinc(II) phthalocyanines with benzenesulfonamide derivative substituents. These compounds exhibit photosensitizing abilities suitable for photocatalytic applications. The incorporation of benzenesulfonamide derivatives as substituents affects their photophysical and photochemical properties, making them potential candidates for photocatalytic processes (Öncül, Öztürk, & Pişkin, 2021).

Photodynamic Therapy

Another study highlighted the potential of zinc(II) phthalocyanine substituted with benzenesulfonamide units for photodynamic therapy. These compounds demonstrate good solubility, adequate fluorescence, singlet oxygen production, and photostability. Their properties suggest that they could serve as effective photosensitizers in cancer treatment alternatives (Öncül, Öztürk, & Pişkin, 2022).

Molecular and Supramolecular Structures

The molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide have been reported. These studies provide insights into the hydrogen bonding patterns and π-π stacking interactions, which are crucial for understanding the compounds' structural properties (Jacobs, Chan, & O'Connor, 2013).

Synthetic Chemistry

The field of synthetic chemistry has seen the development of novel pyrrolo[2,3-d]pyrimidine derivatives bearing aromatic sulfonamide moieties. These compounds have been characterized for their spectral data, showcasing the versatility of benzenesulfonamide derivatives in synthesizing complex molecular structures (Khashi, Davoodnia, & Chamani, 2014).

Antimicrobial Activity

Research into the antimicrobial properties of N-pyridin-3-yl-benzenesulfonamide revealed significant activity against various bacterial strains. This study underscores the potential of benzenesulfonamide derivatives in developing new antimicrobial agents (Ijuomah, Ike, & Obi, 2022).

Mécanisme D'action

Target of Action

Similar compounds have been studied for their antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its target in a similar manner.

Biochemical Pathways

Based on the antileishmanial and antimalarial activities of similar compounds, it can be inferred that the compound may interfere with the life cycle of the parasites, thereby inhibiting their growth .

Pharmacokinetics

The compound’s molecular weight of 27636g/mol suggests that it may have suitable pharmacokinetic properties, as compounds with a molecular weight below 500g/mol are generally well-absorbed and distributed in the body.

Result of Action

Similar compounds have shown significant antileishmanial and antimalarial activities, suggesting that this compound may also exhibit similar effects .

Propriétés

IUPAC Name |

2,4-dimethyl-N-pyridin-3-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-10-5-6-13(11(2)8-10)18(16,17)15-12-4-3-7-14-9-12/h3-9,15H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPGBWQIDORXCLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dimethyl-N-(pyridin-3-yl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

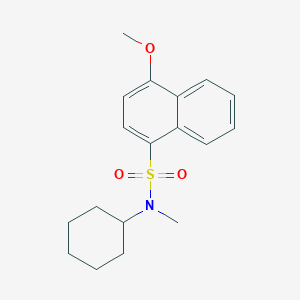

![1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B344676.png)

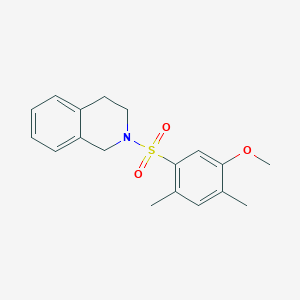

![Ethyl 1-[(4-ethoxynaphthyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B344689.png)

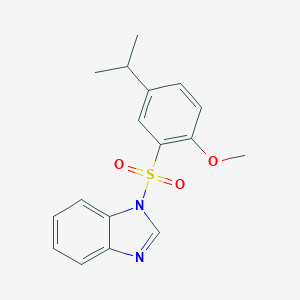

![Cyclohexyl{[2-methoxy-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B344694.png)